Calpain Inhibitor III
Overview
Description
Calpain Inhibitor III is a chemical compound with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.33 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calpain Inhibitor III typically involves the reaction of benzyl chloroformate with (1-oxo-3-phenylpropan-2-yl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The compound is stored under inert conditions, typically in a freezer at temperatures below -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Calpain Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Calpain Inhibitor III has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Calpain Inhibitor III involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
- Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Uniqueness
Calpain Inhibitor III is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
68474-26-0 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20) |
InChI Key |
HZDPJHOWPIVWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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